2-(Pyrrolidin-3-ylthio)pyridine hydrochloride
CAS No.: 1420872-64-5
Cat. No.: VC2862357
Molecular Formula: C9H13ClN2S
Molecular Weight: 216.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1420872-64-5 |
|---|---|
| Molecular Formula | C9H13ClN2S |
| Molecular Weight | 216.73 g/mol |
| IUPAC Name | 2-pyrrolidin-3-ylsulfanylpyridine;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2S.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H |
| Standard InChI Key | DVAQMVXBSHLKAL-UHFFFAOYSA-N |
| SMILES | C1CNCC1SC2=CC=CC=N2.Cl |
| Canonical SMILES | C1CNCC1SC2=CC=CC=N2.Cl |
Introduction
Chemical Structure and Classification
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride belongs to the class of heterocyclic compounds containing both pyridine and pyrrolidine rings connected via a thioether linkage. The compound features a pyridine ring with a sulfur atom at the 2-position, which connects to the 3-position of a pyrrolidine ring. The hydrochloride salt formation occurs at the nitrogen atom of the pyrrolidine ring, which significantly impacts its physicochemical properties.
Structural Components
The molecular structure consists of three primary components:
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A six-membered pyridine ring containing one nitrogen atom
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A five-membered pyrrolidine ring containing one nitrogen atom
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A thioether (sulfur) linkage connecting these two heterocyclic systems
This structural arrangement creates a molecule with multiple potential interaction sites, including the basic nitrogen atoms and the sulfur atom, which can participate in various chemical reactions and biological interactions.
Related Compounds
Several related compounds have been documented in chemical databases with similar structural features but different substituents. For instance, 3-nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride contains an additional nitro group at the 3-position of the pyridine ring. Similarly, the pyrimidine analog, 2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride, replaces the pyridine ring with a pyrimidine ring while maintaining the same connecting groups.
Physical and Chemical Properties
Molecular Characteristics
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride possesses distinct physical and chemical properties that influence its behavior in various applications. The compound typically appears as a crystalline solid with characteristic solubility patterns that are influenced by its salt form.
| Property | Description |
|---|---|
| Molecular Formula | C₉H₁₃ClN₂S |
| Molecular Weight | Approximately 216.73 g/mol |
| Physical State | Crystalline solid |
| Solubility | Enhanced solubility in polar solvents due to HCl salt form |
| Stereochemistry | Can exist as R and S isomers at the pyrrolidine 3-position |
Stability Characteristics
The stability of 2-(pyrrolidin-3-ylthio)pyridine hydrochloride is influenced by several factors, including temperature, pH, and exposure to oxidizing agents. The thioether linkage can potentially undergo oxidation to sulfoxide or sulfone under appropriate conditions. The hydrochloride salt form generally enhances stability in storage compared to the free base, particularly in protecting against oxidation reactions.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 2-(pyrrolidin-3-ylthio)pyridine hydrochloride typically involves nucleophilic substitution reactions. Drawing from the synthesis approaches used for related compounds, a common method involves the reaction of a 2-halopyridine with pyrrolidine-3-thiol in the presence of a base. The reaction conditions often utilize solvents such as dimethylformamide (DMF) or acetonitrile, with temperatures ranging from room temperature to reflux conditions.
Detailed Synthesis Protocol
A typical synthetic route would involve:
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Preparation of the pyrrolidine-3-thiol derivative, often from a suitably protected pyrrolidine precursor
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Nucleophilic aromatic substitution with 2-chloropyridine or 2-bromopyridine
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Deprotection steps as necessary
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Salt formation using hydrogen chloride in a suitable solvent
Careful control of reaction conditions, including temperature and reaction time, is essential to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor reaction progress and confirm structural integrity.
Chemical Reactivity
Key Reaction Types
2-(Pyrrolidin-3-ylthio)pyridine hydrochloride can participate in various chemical reactions due to its multiple reactive sites:
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N-alkylation/acylation: The pyrrolidine nitrogen can undergo further functionalization through alkylation or acylation reactions.
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Oxidation of sulfur: The thioether linkage can be oxidized to form sulfoxide or sulfone derivatives.
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Electrophilic substitution: The pyridine ring can undergo electrophilic aromatic substitution reactions, though typically requiring harsh conditions due to the electron-deficient nature of pyridine.
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Nucleophilic substitution: The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when additional electron-withdrawing groups are present.
Structure-Reactivity Relationships
The reactivity of 2-(pyrrolidin-3-ylthio)pyridine hydrochloride is influenced by the electronic properties of both the pyridine and pyrrolidine rings. The electron-withdrawing nature of the pyridine nitrogen makes the ring less susceptible to electrophilic attack but more prone to nucleophilic substitution compared to benzene. The basic pyrrolidine nitrogen can act as a nucleophile in various reactions and is the site of protonation in the hydrochloride salt.
Biological Activity and Applications
TRPV1 Antagonist Activity
Research suggests that compounds with similar structural features, specifically 2-thio pyridine derivatives, have been investigated as human transient receptor potential vanilloid type 1 (TRPV1) antagonists . TRPV1 antagonists have potential applications in pain management, and structure-activity relationship studies have been conducted to optimize their efficacy.
Medicinal Chemistry Applications
The compound's heterocyclic structure makes it a valuable scaffold in medicinal chemistry. The presence of multiple potential interaction sites (pyridine nitrogen, pyrrolidine nitrogen, and sulfur) allows for diverse binding interactions with biological targets, potentially leading to various therapeutic applications.
Structure-Activity Relationships
Effect of Structural Modifications
Understanding the structure-activity relationships of 2-(pyrrolidin-3-ylthio)pyridine hydrochloride and its analogs can provide insights into the development of compounds with enhanced biological properties. Various modifications can be explored:
| Modification | Potential Effect |
|---|---|
| Addition of substituents to pyridine ring | Can alter electron distribution and binding interactions |
| Stereochemistry at pyrrolidine 3-position | May influence binding orientation and selectivity |
| Oxidation state of sulfur | Changes polarity and hydrogen-bonding capabilities |
| Size of heterocyclic rings | Affects spatial arrangement and binding pocket fit |
Comparison with Related Analogs
Compared to its nitro-substituted analog, 3-nitro-2-(pyrrolidin-3-ylthio)pyridine hydrochloride, the unsubstituted compound would be expected to show different electronic properties and potentially different biological activities. The pyrimidine analog, 2-(pyrrolidin-3-ylthio)pyrimidine hydrochloride, contains an additional nitrogen in the six-membered ring, which would further alter its electronic properties and hydrogen bonding capabilities.
Analytical Characterization
Spectroscopic Identification
Several analytical techniques can be employed for the characterization and purity assessment of 2-(pyrrolidin-3-ylthio)pyridine hydrochloride:
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NMR Spectroscopy: Provides detailed structural information about the arrangement of hydrogen and carbon atoms
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups and bond characteristics
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UV-Visible Spectroscopy: Provides information about electronic transitions, particularly useful for compounds with aromatic systems
Chromatographic Analysis
Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are essential for purity assessment and separation of 2-(pyrrolidin-3-ylthio)pyridine hydrochloride from related compounds or synthesis byproducts. These methods can also be used to monitor reaction progress during synthesis.
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